![molecular formula C19H14Cl2N2O3S B2644301 Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-69-1](/img/structure/B2644301.png)
Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
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Description
Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Modifications and Biological Activities
Thiazole derivatives, including those closely related to the specified compound, have been explored for their antimicrobial activities. For example, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate demonstrated antimicrobial properties against various strains of bacteria and fungi, showcasing the potential for similar compounds to serve as bases for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Additionally, certain thiazole derivatives have been synthesized and tested for their in vitro antitumor activity, revealing potential anticancer applications. For instance, specific analogs exhibited remarkable activity against leukemia cell lines, suggesting that structurally related compounds might possess similar therapeutic potentials (El-Subbagh, Abadi, & Lehmann, 1999).
Chemical Synthesis and Methodologies
The synthesis of thiazole derivatives has been a topic of interest, highlighting methodologies that could be applicable to the synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate. For instance, the use of a Michael-like addition strategy to synthesize 2-aminoethyl-5-carbethoxythiazoles from ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate offers insights into potential synthetic routes for similar compounds (Boy & Guernon, 2005).
Furthermore, photochemical reactions and photophysical studies of thiazole derivatives provide a foundation for understanding the chemical properties and potential applications of this compound in materials science or as a component in photodynamic therapies (Amati et al., 2010).
properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)13-9-8-12(20)10-14(13)21/h3-10H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVLUSAAOICNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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